1-(4-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid
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Overview
Description
1-(4-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a fluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with a suitable cyclobutane precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or copper complexes to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to interact with proteins, nucleic acids, or other biomolecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
- 4-Fluorophenylboronic acid
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Flunarizine
Comparison: 1-(4-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to other fluorophenyl derivatives. While compounds like 4-Fluorophenylboronic acid and Flunarizine share the fluorophenyl moiety, their overall structures and applications differ significantly. The cyclobutane ring in this compound provides rigidity and influences its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C11H9FO3 |
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Molecular Weight |
208.18 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H9FO3/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6H2,(H,14,15) |
InChI Key |
DJIGNDKDVLQUGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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